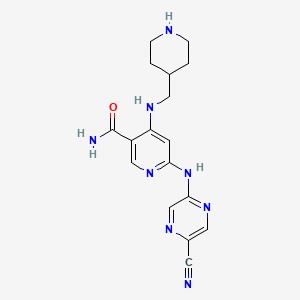
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is a complex organic compound with notable potential in medicinal chemistry, particularly due to its structural features that may influence various biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The compound has a molecular formula of C17H20N8O and a molecular weight of approximately 352.39 g/mol. Its structure includes a cyanopyrazine moiety and piperidine derivatives, which are known to interact with biological targets, potentially affecting pathways related to cell proliferation and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general methods may include:
- Preparation of Cyanopyrazine Derivatives : Starting from pyrazine precursors.
- Piperidine Functionalization : Introducing piperidine groups via nucleophilic substitution reactions.
- Final Coupling Reactions : Combining the cyanopyrazine and piperidine moieties to form the final product.
Specific reaction conditions such as temperature, solvents, and catalysts will vary depending on the synthetic route chosen.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cell viability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value ranging from 8.9 µM to 15.1 µM, indicating strong cytotoxicity compared to standard treatments like cisplatin (IC50 = 21.5 µM) .
- K562 Cells : Another study reported IC50 values between 8.5 µM and 14.9 µM for various derivatives of similar structures, suggesting selective action against malignant cells while sparing normal cells .
The mechanisms underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis through intrinsic and extrinsic signaling pathways, leading to increased caspase activity in cancer cells .
- Cell Cycle Arrest : Certain derivatives have been noted to affect different phases of the cell cycle, contributing to their antiproliferative effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct advantages for this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-amino-nicotinate | Nicotine core without cyanopyrazine | Simpler structure; less diverse activity |
| Pyridinyl-piperazine derivatives | Contains piperazine instead of piperidine | Different nitrogen heterocycle |
| Cyanopyrazine derivatives | Cyanopyrazine moiety present | Focus on different biological targets |
This table illustrates how the unique combination of functional groups in this compound enhances its pharmacological profile compared to simpler analogs .
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Antiproliferative Effects : A series of experiments demonstrated that derivatives similar to this compound showed significant antiproliferative activity against lung, breast, and liver cancer cells, outperforming traditional chemotherapy agents in some cases .
- In Vitro Toxicity Testing : The safety index was calculated for various derivatives, showing that many exhibited lower toxicity towards normal human fibroblasts compared to cancer cell lines, indicating a favorable therapeutic window .
Properties
Molecular Formula |
C17H20N8O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N8O/c18-6-12-8-23-16(10-21-12)25-15-5-14(13(9-24-15)17(19)26)22-7-11-1-3-20-4-2-11/h5,8-11,20H,1-4,7H2,(H2,19,26)(H2,22,23,24,25) |
InChI Key |
ALSWRIZRDIKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC(=NC=C2C(=O)N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















